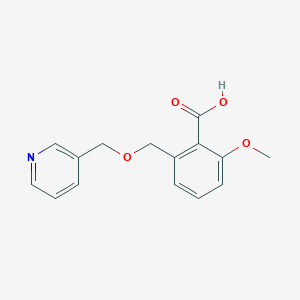

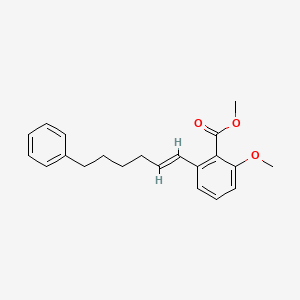

![molecular formula C34H30N2O3 B6339220 2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester CAS No. 365542-38-7](/img/structure/B6339220.png)

2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of “2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester” is C34H30N2O3 . Unfortunately, the specific molecular structure is not available in the resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester” are not fully available. The molecular weight is 514.6136 . Other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including MFCD12546814, have been studied for their potential as antimicrobial agents. The structural motif of imidazole is known to interact with various microbial enzymes and receptors, disrupting their function and leading to the inhibition of microbial growth .

Anti-tubercular Agents

Compounds with the imidazole ring have shown activity against Mycobacterium tuberculosis . The presence of the imidazole moiety can enhance the solubility and bioavailability of these compounds, making them effective in combating tuberculosis .

Anticancer Properties

Imidazole derivatives are explored for their anticancer properties due to their ability to interfere with cell division and DNA replication in cancer cells. MFCD12546814 may be involved in research targeting specific cancer cell lines to determine its efficacy as a cancer therapeutic agent .

Anti-inflammatory Applications

The imidazole core is present in many anti-inflammatory drugs. It can modulate the body’s inflammatory response, making it a valuable component in the development of new anti-inflammatory medications .

Antiviral Research

Imidazole-containing compounds have been used in the synthesis of antiviral drugs. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis .

Enhancing Drug Solubility

MFCD12546814, with its imidazole base, can be used to improve the solubility of poorly soluble drug entities. This property is crucial for the development of new pharmaceutical formulations that require increased solubility for better absorption .

Larvicidal Activities

Research has been conducted on novel imidazole molecules for their larvicidal activities. These studies aim to develop compounds that can effectively control mosquito populations and reduce the spread of mosquito-borne diseases .

Synthesis of Functional Molecules

The imidazole ring is a key component in the synthesis of functional molecules used in various everyday applications. The versatility of the imidazole ring allows for the creation of compounds with a wide range of properties and uses .

properties

IUPAC Name |

ethyl 2-methoxy-6-[(E)-2-(1-tritylimidazol-2-yl)ethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30N2O3/c1-3-39-33(37)32-26(14-13-21-30(32)38-2)22-23-31-35-24-25-36(31)34(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-25H,3H2,1-2H3/b23-22+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTUEHUFNDBEER-GHVJWSGMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)C=CC2=NC=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=NC=CN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-[2-(1-trityl-1H-imidazol-2-yl)-vinyl]-benzoic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

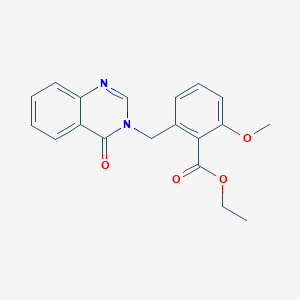

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

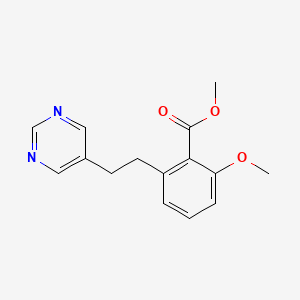

![2-[2-(4-Chloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339145.png)

![2-[2-(3,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339149.png)

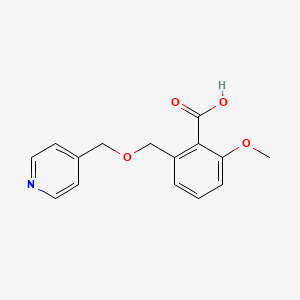

![4-[2-[4-[2-Methoxy-5-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine hydrochloride](/img/structure/B6339186.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)